molecular formula C13H11ClN4 B14528359 (E)-2-(4-Chlorophenyl)-N'-phenyldiazene-1-carboximidamide CAS No. 62453-36-5

(E)-2-(4-Chlorophenyl)-N'-phenyldiazene-1-carboximidamide

Cat. No.: B14528359
CAS No.: 62453-36-5
M. Wt: 258.70 g/mol
InChI Key: GWPBZPQXUHAZIU-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to a carboximidamide group

Properties

CAS No.

62453-36-5

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

1-(4-chlorophenyl)imino-2-phenylguanidine

InChI

InChI=1S/C13H11ClN4/c14-10-6-8-12(9-7-10)17-18-13(15)16-11-4-2-1-3-5-11/h1-9H,(H2,15,16)

InChI Key

GWPBZPQXUHAZIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide typically involves the reaction of 4-chloroaniline with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of (E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazene group allows for versatile chemical reactions, while the carboximidamide group contributes to its potential biological activity.

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